molecular formula C17H16ClN3O B1379071 5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride CAS No. 1426290-35-8

5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride

Cat. No.: B1379071
CAS No.: 1426290-35-8
M. Wt: 313.8 g/mol
InChI Key: GWAPCIDNUIULCV-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an azetidine ring, a biphenyl group, and an oxadiazole moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines and other derivatives.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and other reduced forms of the oxadiazole ring.

    Substitution: Halogenated biphenyl derivatives and other substituted products.

Scientific Research Applications

Chemistry

In chemistry, 5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial and antifungal properties. It is often studied for its ability to inhibit the growth of certain bacterial and fungal strains .

Medicine

In medicinal research, this compound is investigated for its potential therapeutic effects. It has been explored as a candidate for the treatment of various diseases due to its ability to interact with specific biological targets.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings that benefit from the stability and reactivity of the oxadiazole ring.

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, while the biphenyl group provides hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azetidin-3-yl-3-biphenyl-4-yl-1,2,4-oxadiazole hydrochloride is unique due to its combination of an azetidine ring, a biphenyl group, and an oxadiazole moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(4-phenylphenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-19-17(21-20-16)15-10-18-11-15;/h1-9,15,18H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAPCIDNUIULCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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